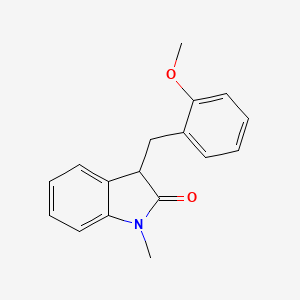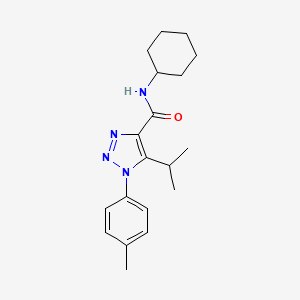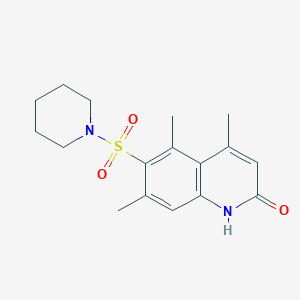![molecular formula C18H20N2O3S B4445467 N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4445467.png)
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide
Descripción general
Descripción
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. GSK-3 inhibitor VIII is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
Mecanismo De Acción
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide inhibitor VIII inhibits this compound by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This compound is involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. Inhibition of this compound by this compound inhibitor VIII leads to the activation of the Wnt signaling pathway, which has been shown to have various therapeutic benefits.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, cell cycle progression, and gene expression. Inhibition of this compound by this compound inhibitor VIII has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which has potential therapeutic implications for diabetes. This compound inhibitor VIII has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, which has potential therapeutic implications for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide inhibitor VIII has several advantages for lab experiments, including its high potency and specificity for this compound. However, this compound inhibitor VIII has limitations, including its potential off-target effects and toxicity. Therefore, it is essential to use appropriate controls and dosages when using this compound inhibitor VIII in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide inhibitor VIII. One potential direction is the development of more potent and specific this compound inhibitors with fewer off-target effects and toxicity. Another potential direction is the investigation of the therapeutic potential of this compound inhibitor VIII in other diseases, including neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound inhibitor VIII on cellular processes and signaling pathways.
Aplicaciones Científicas De Investigación
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The inhibition of this compound by this compound inhibitor VIII has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In Alzheimer's disease, this compound inhibitor VIII has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In diabetes, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Propiedades
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-16(8-5-9-17(13)19-24(2,22)23)18(21)20-11-10-14-6-3-4-7-15(14)12-20/h3-9,19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNGXJSMQEBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[3-(dimethylamino)propyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445390.png)
![N-[(2-methylcyclohexyl)carbonyl]valine](/img/structure/B4445391.png)



![6-benzyl-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4445409.png)
![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4445419.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-6-phenylpyrimidine hydrochloride](/img/structure/B4445425.png)

![N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4445445.png)
![2-phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4445456.png)
![methyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4445499.png)
![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4445500.png)
